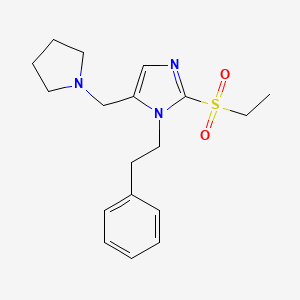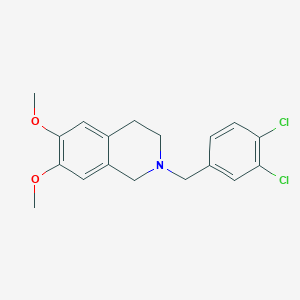![molecular formula C20H25N3O B6076921 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6076921.png)
4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide, also known as MPB, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a member of the benzamide family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has been found to interact with a range of proteins, including G protein-coupled receptors and ion channels, which play important roles in cellular signaling.
Biochemical and Physiological Effects
4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. These effects make 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide a promising candidate for the treatment of various diseases, including cancer and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has several advantages for use in lab experiments, including its high potency and specificity. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, the use of 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide in combination with other drugs may provide synergistic effects and improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide involves the reaction of 4-bromo-N-(4-pyridinylmethyl)benzamide with 4-methylpiperidine in the presence of a palladium catalyst. This reaction yields 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide as a white solid with a melting point of approximately 210°C.
Applications De Recherche Scientifique
4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
4-[(4-methylpiperidin-1-yl)methyl]-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-8-12-23(13-9-16)15-18-2-4-19(5-3-18)20(24)22-14-17-6-10-21-11-7-17/h2-7,10-11,16H,8-9,12-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYHRZROVYCRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methylpiperidin-1-yl)methyl]-N-(pyridin-4-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-fluorobenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6076841.png)
![4-isopropoxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6076848.png)
![3-(1,3-benzodioxol-5-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6076856.png)


![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6076868.png)
![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)

![(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)

![1-{3-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6076915.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)
![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)
